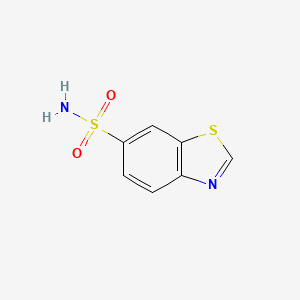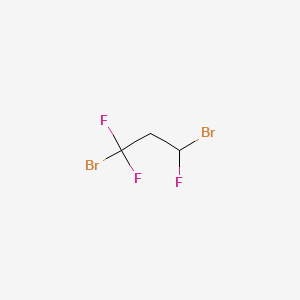
ラセミ体キナクリン-d10
説明
“rac Quinacrine-d10” is a biochemical used for proteomics research . It is an anthelmintic and antimalarial . The molecular formula of “rac Quinacrine-d10” is C23H20D10ClN3O .
Physical and Chemical Properties Analysis
The molecular weight of “rac Quinacrine-d10” is 410.02 g/mol . Other physical and chemical properties are not provided in the sources I found.科学的研究の応用
抗寄生虫用途
キナクリンは、抗寄生虫薬として長い歴史があります。 1912年にEhrlichとBendaによってトリパノソーマ寄生虫に作用する薬剤として最初に調査されました .
抗炎症用途
キナクリンの炎症における治療効果は、広く研究されています。 さまざまな炎症性疾患の治療に潜在的な用途があります .
抗がん用途
キナクリンの抗がん剤としての可能性が探求されています。 核タンパク質、アラキドン酸経路、多剤耐性に対する作用で有望な結果を示しています .
核タンパク質への作用
キナクリンは、核タンパク質に作用することが判明しており、さまざまな生物学的プロセスや疾患に影響を与える可能性があります .
アラキドン酸経路への作用
アラキドン酸経路は、炎症やがんを含むさまざまな生理学的プロセスに関与しています。 この経路に対するキナクリンの作用は、潜在的な治療用途について研究されています .
細胞質内のシグナル伝達タンパク質への作用
キナクリンの細胞質内のシグナル伝達タンパク質への作用は、もう1つの興味深い分野です。 特に、NF-κB、p53、およびAKT経路への役割がまとめられています .
作用機序
Target of Action
The primary target of rac Quinacrine-d10, also known as Quinacrine, is deoxyribonucleic acid (DNA). It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA), affecting the parasite’s metabolism .
Mode of Action
The exact mechanism of antiparasitic action of rac Quinacrine-d10 is unknown. It is known to bind to dna, inhibiting transcription and translation to rna . Fluorescence studies using Giardia suggest that the outer membranes may be involved .
Biochemical Pathways
rac Quinacrine-d10 inhibits succinate oxidation and interferes with electron transport . It also binds to nucleoproteins, suppressing the lupus erythematosus cell factor and acting as a strong inhibitor of cholinesterase . It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the p53, NF-κB, and AKT pathways .
Pharmacokinetics
As a substrate of the P-glycoprotein (P-gp) efflux transporter, rac Quinacrine-d10 is actively exported from the brain, preventing its accumulation to levels that may show efficacy in some disease models . In the brains of P-gp–deficient mice, rac Quinacrine-d10 reached concentrations of approximately 80 µM without any signs of acute toxicity .
Result of Action
The molecular and cellular effects of rac Quinacrine-d10’s action are primarily due to its interaction with DNA and its inhibition of succinate oxidation and interference with electron transport . This leads to the suppression of the lupus erythematosus cell factor and the inhibition of cholinesterase . It also affects multiple key signaling pathways, implicated in the malignant progression of numerous cancer types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac Quinacrine-d10. For example, it is used for imaging, diagnosis, and newborn screening in addition to treating various diseases . It is also used in organic chemistry for chemical identification, qualitative and quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .
生化学分析
Biochemical Properties
rac Quinacrine-d10: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where rac Quinacrine-d10 intercalates between the base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, rac Quinacrine-d10 interacts with nuclear proteins such as NF-κB, p53, and AKT, influencing their activity and thereby affecting cell signaling pathways . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Cellular Effects
The effects of rac Quinacrine-d10 on various cell types and cellular processes are profound. In cancer cells, rac Quinacrine-d10 has been shown to induce apoptosis by activating the p53 pathway and inhibiting the NF-κB pathway . This leads to the suppression of cell proliferation and the induction of cell death. Furthermore, rac Quinacrine-d10 affects cellular metabolism by inhibiting key enzymes in the glycolytic pathway, thereby reducing the energy supply to rapidly dividing cells . These effects make rac Quinacrine-d10 a promising candidate for anti-cancer therapies.
Molecular Mechanism
The molecular mechanism of rac Quinacrine-d10 involves several key interactions at the molecular level. The compound binds to DNA through intercalation, which disrupts the DNA structure and inhibits the activity of DNA-dependent enzymes . Additionally, rac Quinacrine-d10 inhibits the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription . The compound also modulates the activity of several signaling proteins, including NF-κB, p53, and AKT, by binding to these proteins and altering their conformation and activity . These molecular interactions underpin the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac Quinacrine-d10 change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that rac Quinacrine-d10 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of rac Quinacrine-d10 vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, rac Quinacrine-d10 can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
rac Quinacrine-d10: is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . It undergoes dealkylation and hydroxylation reactions, resulting in the formation of several metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of rac Quinacrine-d10, as well as its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of rac Quinacrine-d10 within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, rac Quinacrine-d10 binds to various intracellular proteins, including DNA and nuclear proteins . This binding affects the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of rac Quinacrine-d10 is primarily in the nucleus, where it exerts its effects on DNA and nuclear proteins . The compound is directed to the nucleus by targeting signals and post-translational modifications that facilitate its transport across the nuclear membrane . This subcellular localization is crucial for the compound’s activity, as it allows rac Quinacrine-d10 to interact with its primary targets and exert its therapeutic effects.
特性
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/i1D3,2D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJTRJOBQGKQK-JKSUIMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662182 | |
| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189976-99-5 | |
| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-2-[2-(3,5-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500232.png)
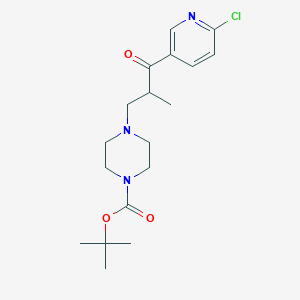
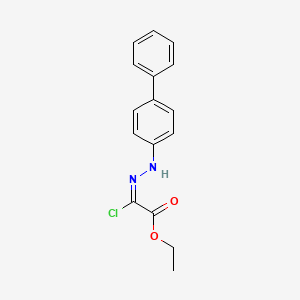
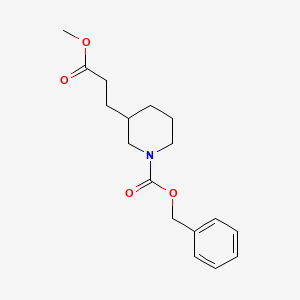
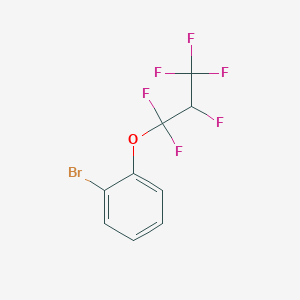
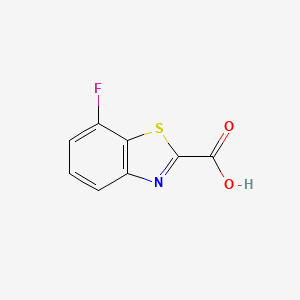
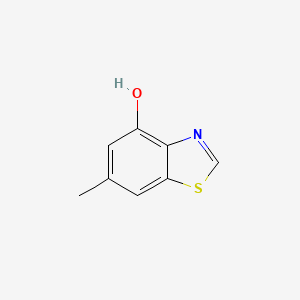

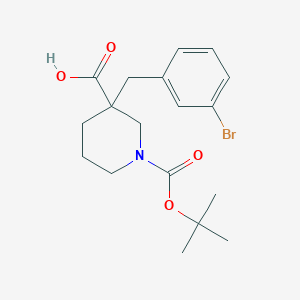
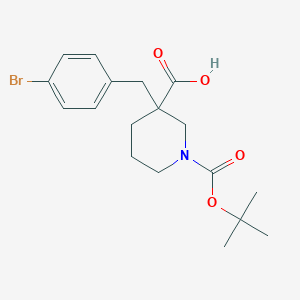
![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)
